3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 3-position and a 2-trifluoromethylbenzoyl group at the 2-position .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Luminescent Materials
One area of application for 3-methyl-2-(2-trifluoromethylbenzoyl)pyridine derivatives is in the development of luminescent materials. For instance, complexes with pyridine-functionalized N-heterocyclic carbenes have been synthesized, showing blue-green luminescence. These materials exhibit unique emission wavelengths and photoluminescence lifetimes, highlighting their potential in creating luminescent probes or components in optoelectronic devices (Li et al., 2012).
Chemosensory Materials
Polyfluorenes incorporating pyridine and benzimidazole groups demonstrate significant responsiveness to metal ions and protons. Their fluorescence can be substantially quenched by certain metal ions, indicating applications in chemosensory materials for detecting metal contamination or for use in analytical chemistry (Du et al., 2007).
Electroluminescence in OLEDs
The synthesis of iridium(III) complexes with pyrazol-pyridine ligands, where this compound derivatives could potentially serve as analogs, has led to orange-red emitters for OLED applications. These complexes exhibit high phosphorescence quantum yields and have enabled devices to achieve remarkable external quantum efficiencies, suggesting their suitability for high-performance OLEDs (Su et al., 2021).
Catalytic Applications
Ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes have been prepared, demonstrating the influence of carbene ligands on catalytic activities. These complexes show efficiency in transfer hydrogenation reactions, indicating the role of this compound derivatives in catalysis and potential applications in synthetic organic chemistry (Li et al., 2011).
High-Performance Polymers
New fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing excellent solubility, thermal stability, and mechanical properties. These polymers, derived from diamines that might relate to this compound, offer promising applications in high-performance materials for aerospace, electronics, and automotive industries (Liu et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-4-8-18-12(9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTBBBXORLMKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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